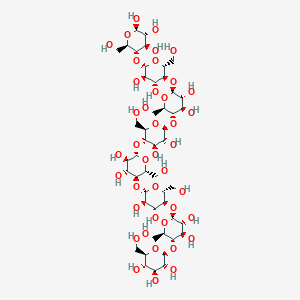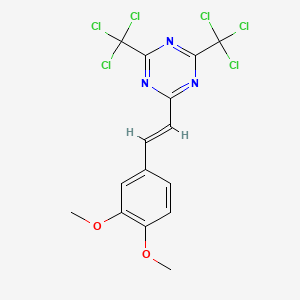
2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Vue d'ensemble
Description
This compound is a solid at 20 degrees Celsius and is sensitive to light . It has a molecular weight of 477.97 .
Molecular Structure Analysis
The molecular formula of this compound is C15H11Cl6N3O2 . The InChI code is 1S/C15H11Cl6N3O2/c1-25-9-5-3-8 (7-10 (9)26-2)4-6-11-22-12 (14 (16,17)18)24-13 (23-11)15 (19,20)21/h3-7H,1-2H3/b6-4+ .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 477.97 .Applications De Recherche Scientifique
-
(E)-2-(3,4-Dimethoxystyryl)quinoxaline
- Application Summary : This compound is involved in a [2 + 2] photocycloaddition reaction in an acetonitrile solution to form only one cyclobutane isomer out of eleven possible isomers . This photocycloaddition reaction can be considered as a photoreversible photochromic process .
- Methods of Application : The reaction involves the use of UV light to induce the photocycloaddition .
- Results : The observed photocycloaddition reaction is reversible .
-
(E)-2-(3,4-Dimethoxystyryl)pyrimidine
- Application Summary : Upon UV irradiation, this compound and its cocrystal with catechol are involved in the [2+2]-photocycloaddition reaction with crystal destruction .
- Methods of Application : The reaction involves the use of UV light to induce the photocycloaddition .
- Results : The reaction results in crystal destruction .
- (E, E)-2,5-bis(3,4-dimethoxystyryl)pyrazine (BDP)
- Application Summary : This compound has been studied for its photophysical parameters and optical properties .
- Methods of Application : The absorption and emission spectra of BDP are analyzed using sol–gel and copolymer matrices .
- Results : The study provides insights into the optical properties of BDP .
-
(E)-2-(3,4-Dimethoxystyryl)-3-methylbenzothiazole
- Application Summary : This compound is involved in a [2 + 2] photocycloaddition reaction in an acetonitrile solution to form only one cyclobutane isomer out of eleven possible isomers . This photocycloaddition reaction can be considered as a photoreversible photochromic process .
- Methods of Application : The reaction involves the use of UV light to induce the photocycloaddition .
- Results : The observed photocycloaddition reaction is reversible .
-
(E)-2-(3,4-Dimethoxystyryl)-pyrimidinium cocrystal with catechol
- Application Summary : Upon UV irradiation, this compound and its cocrystal with catechol are involved in the [2+2]-photocycloaddition reaction with crystal destruction .
- Methods of Application : The reaction involves the use of UV light to induce the photocycloaddition .
- Results : The reaction results in crystal destruction .
Safety And Hazards
Propriétés
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl6N3O2/c1-25-9-5-3-8(7-10(9)26-2)4-6-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-7H,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRNXDIVAGHETA-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
CAS RN |
42880-07-9 | |
| Record name | 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1365204.png)
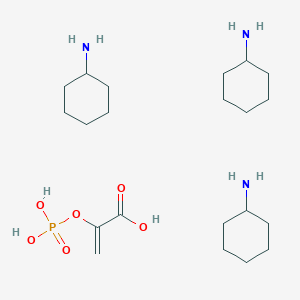
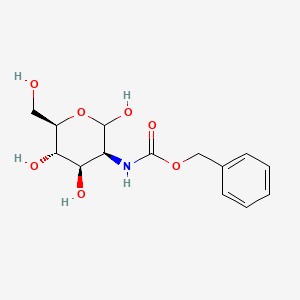



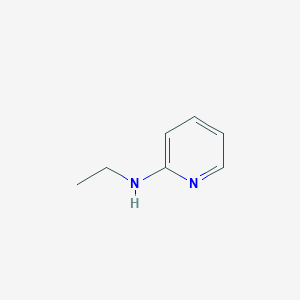

![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)
